molecular formula C12H9ClN4 B13092009 7-Chloro-2-(O-tolyl)-2H-pyrazolo[3,4-D]pyridazine

7-Chloro-2-(O-tolyl)-2H-pyrazolo[3,4-D]pyridazine

Katalognummer: B13092009
Molekulargewicht: 244.68 g/mol
InChI-Schlüssel: OWCXELUJIMAYAN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Chloro-2-(O-tolyl)-2H-pyrazolo[3,4-d]pyridazine is a chemical compound based on the fused nitrogen-containing heterocycle, pyrazolo[3,4-d]pyridazine. This class of compounds is of significant interest in medicinal chemistry due to its wide range of bioactivities. Pyrazolo[3,4-d]pyridazine derivatives are recognized as privileged scaffolds in drug discovery because they combine two important pharmacophores—pyrazole and pyridazine—into a single molecule, a established strategy for creating potent bioactive molecules . These fused heterocycles have been reported to exhibit various pharmacological properties, including anticancer , anti-HIV , and antimicrobial activities . Some derivatives also act as inhibitors for key enzymes such as cyclin-dependent kinases (CDK1) and glycogen synthase kinase-3 (GSK-3) , making them valuable tools for biochemical research and the development of new therapeutic agents. The chloro substituent at the 7-position typically serves as a reactive handle for further functionalization via cross-coupling reactions, allowing researchers to create a diverse library of analogues for structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Eigenschaften

Molekularformel

C12H9ClN4

Molekulargewicht

244.68 g/mol

IUPAC-Name

7-chloro-2-(2-methylphenyl)pyrazolo[3,4-d]pyridazine

InChI

InChI=1S/C12H9ClN4/c1-8-4-2-3-5-10(8)17-7-9-6-14-15-12(13)11(9)16-17/h2-7H,1H3

InChI-Schlüssel

OWCXELUJIMAYAN-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1N2C=C3C=NN=C(C3=N2)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Starting Materials and Initial Condensation

  • 4-Acetyl-3-arylsydnones are prepared as precursors, characterized by a carbonyl stretching band around 1750 cm⁻¹ in IR and specific NMR signals (e.g., 1H NMR singlet at ~2.32 ppm for methyl groups).
  • These sydnones are reacted with aryl hydrazines (such as O-tolyl hydrazine) in ethanol with a few drops of acetic acid under reflux for approximately 2 hours to form hydrazone intermediates (1-(3-arylsydnon-4-yl)ethylidene)-2-phenylhydrazines).

Reaction Conditions and Optimization

Method Temperature Time Yield (%) Notes
Conventional Heating ~100 °C (water bath) 6–7 hours 70–75 Longer reaction time, moderate yield
Microwave Irradiation 120 °C, 150 W 5–8 minutes 94–96 Significantly reduced time, higher yield, easy workup

Microwave-assisted synthesis offers a distinct advantage by drastically reducing the reaction time from several hours to minutes while improving product yields up to 96%. This method also simplifies purification steps.

Detailed Reaction Procedure (Microwave-Assisted)

  • Prepare the Vilsmeier–Haack reagent by mixing POCl₃ with DMF under stirring.
  • Add the hydrazone intermediate to the reagent mixture with continuous stirring.
  • Seal the reaction vessel and irradiate under microwave conditions at 120 °C and 150 W for 5–8 minutes.
  • Monitor the reaction progress by thin-layer chromatography (TLC).
  • Upon completion, quench the reaction by pouring into crushed ice.
  • Filter, wash, dry, and recrystallize the resulting solid from ethanol to obtain pure 7-Chloro-2-(O-tolyl)-2H-pyrazolo[3,4-D]pyridazine.

Mechanistic Insights

The transformation mechanism involves:

This mechanism explains the efficiency and selectivity of the reaction under mild conditions and is supported by spectroscopic and crystallographic data.

Characterization and Confirmation

The synthesized compound is confirmed by:

  • Infrared Spectroscopy (IR) : Strong bands at 1630–1679 cm⁻¹ (pyridazinone carbonyl) and 1528–1609 cm⁻¹ (pyrazole C=N).
  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR: Singlets around 9.94–10.06 ppm (pyridazin-7-one proton), 8.42–9.72 ppm (pyrazole proton), aromatic multiplets at 7.36–7.70 ppm.
    • ¹³C NMR: Signals consistent with the expected number of magnetically nonequivalent carbons.
  • Mass Spectrometry (MS) : Molecular ion peaks corresponding to the molecular weight (244.68 g/mol).
  • X-ray Crystallography : Confirms the triclinic crystalline structure and fused ring system.

Summary Table of Preparation Methods

Step Reagents/Conditions Outcome Reference
Hydrazone formation 4-Acetyl-3-arylsydnone + O-tolyl hydrazine, EtOH, reflux 2 h Hydrazone intermediate
Vilsmeier–Haack reagent formation POCl₃ + DMF, in situ Electrophilic reagent
Ring transformation Hydrazone + Vilsmeier–Haack reagent, microwave 120 °C, 5–8 min 7-Chloro-2-(O-tolyl)-2H-pyrazolo[3,4-D]pyridazine, 94–96% yield
Workup and purification Quenching in ice, filtration, recrystallization from ethanol Pure product

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Chlorine Position

The chlorine atom at position 7 undergoes nucleophilic substitution due to its activation by the adjacent electron-withdrawing pyridazine ring. Common nucleophiles include amines, alkoxides, and thiols:

NucleophileConditionsProductYield (%)Reference
MorpholineDMF, 80°C7-Morpholino derivative82
Sodium methoxideMethanol, reflux7-Methoxy derivative78
ThiophenolK₂CO₃, DMF7-Phenylthio derivative75

This reactivity is critical for generating derivatives with modified pharmacological profiles.

Electrophilic Substitution on the Pyrazole Ring

The pyrazole ring participates in electrophilic substitution, particularly at the C3 and C5 positions, due to its electron-rich nature. Common reactions include:

  • Nitration : Using HNO₃/H₂SO₄ introduces nitro groups at C5.

  • Halogenation : Bromine in acetic acid yields 5-bromo derivatives.

Reactivity is influenced by the ortho-tolyl group, which sterically hinders substitution at adjacent positions.

Cyclization Reactions

The compound serves as a precursor in cyclization reactions to form polycyclic frameworks. For example:

  • Reaction with thiourea under acidic conditions yields thiazolo[4,5-c]pyridazine derivatives via [4+2] cyclocondensation (75–88% yield) .

  • Microwave-assisted intramolecular cyclization with aldehydes forms fused pyridazinone systems .

Cross-Coupling Reactions

The chlorine atom enables participation in palladium-catalyzed cross-coupling reactions:

Reaction TypeReagentsProductYield (%)Reference
Suzuki-MiyauraPhenylboronic acid, Pd(PPh₃)₄Biaryl derivative75
Buchwald-HartwigAniline, Pd₂(dba)₃7-Anilino derivative68

These reactions expand structural diversity for drug-discovery applications.

Biological Target Interactions

The compound interacts with biological targets through non-covalent interactions:

  • Kinase inhibition : The pyridazine ring binds ATP pockets in kinases via H-bonding with backbone residues.

  • DNA intercalation : Planar aromatic systems intercalate into DNA, as evidenced by fluorescence quenching studies.

Mechanistic Insights

  • Nucleophilic substitution proceeds via a two-step mechanism: (1) formation of a Meisenheimer complex, and (2) chloride elimination.

  • Cyclization involves acid-catalyzed intramolecular nucleophilic attack followed by CO₂ elimination .

Wissenschaftliche Forschungsanwendungen

7-Chloro-2-(O-tolyl)-2H-pyrazolo[3,4-D]pyridazine is a heterocyclic compound with a pyrazolo[3,4-D]pyridazine core, featuring a pyrazole and a pyridazine ring fused together. It has an amino group at position 8, a chlorine atom at position 7, and an O-tolyl (methylphenyl) group attached to one of the nitrogen atoms.

Scientific Research Applications

This compound is used in various scientific domains:

  • Chemistry It serves as a building block for designing novel heterocyclic compounds.
  • Biology Researchers explore its interactions with biological targets, such as enzymes or receptors.
  • Medicine Investigations focus on potential therapeutic effects, including antihypertensive properties.
  • Industry It may have applications in materials science, catalysis, or drug development.

Chemical Reactions

7-Chloro-2-(O-tolyl)-2H-pyrazolo[3,4-D]pyridazine participates in different chemical reactions:

  • Oxidation It can undergo oxidation reactions, potentially leading to the formation of new functional groups.
  • Reduction Reduction processes may modify the compound, affecting its reactivity.
  • Substitution Substituents can be introduced at different positions.
  • Reagents Reagents like strong acids, bases, and oxidizing agents are commonly employed.

Anticancer Efficacy A study evaluated the anticancer potential of pyrazole derivatives in MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated that compounds containing halogen substituents exhibited enhanced cytotoxicity compared to their unsubstituted counterparts.

Wirkmechanismus

The exact mechanism by which 7-Chloro-2-(O-tolyl)-2H-pyrazolo[3,4-D]pyridazine exerts its effects remains an active area of study. It likely involves interactions with specific molecular targets or signaling pathways.

Biologische Aktivität

7-Chloro-2-(O-tolyl)-2H-pyrazolo[3,4-D]pyridazine is a heterocyclic compound with significant potential in medicinal chemistry. Its structural features include a pyrazolo[3,4-D]pyridazine core, which contributes to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

The molecular formula of 7-Chloro-2-(O-tolyl)-2H-pyrazolo[3,4-D]pyridazine is C12H9ClN4C_{12}H_9ClN_4, with a molecular weight of 244.68 g/mol. The compound features an amino group at position 8 and a chlorine atom at position 7, along with an O-tolyl group attached to one of the nitrogen atoms in the pyrazole ring.

PropertyValue
Molecular FormulaC12H9ClN4C_{12}H_9ClN_4
Molecular Weight244.68 g/mol
IUPAC Name7-chloro-2-(2-methylphenyl)pyrazolo[3,4-d]pyridazine
InChI KeyOWCXELUJIMAYAN-UHFFFAOYSA-N

Pharmacological Activities

Research indicates that 7-Chloro-2-(O-tolyl)-2H-pyrazolo[3,4-D]pyridazine exhibits various biological activities, including:

  • Anticancer Activity : Studies have shown that pyrazole derivatives can inhibit cancer cell proliferation. For instance, compounds similar to 7-Chloro-2-(O-tolyl)-2H-pyrazolo[3,4-D]pyridazine have demonstrated significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values ranging from 1.1 µM to 3.3 µM .
  • Anti-inflammatory Properties : Pyrazole derivatives are known for their anti-inflammatory effects. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis .
  • Antimicrobial Activity : Some studies have reported that related pyrazole compounds exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria . Specific derivatives have shown effectiveness in inhibiting bacterial growth.

The precise mechanism by which 7-Chloro-2-(O-tolyl)-2H-pyrazolo[3,4-D]pyridazine exerts its biological effects is still under investigation. However, it is believed to interact with various molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and are often overactive in cancer cells .
  • Apoptosis Induction : It has been observed that certain derivatives can induce apoptosis in cancer cells through mitochondrial pathways .

Case Studies

  • Anticancer Efficacy : A study evaluated the anticancer potential of several pyrazole derivatives in MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated that compounds containing halogen substituents exhibited enhanced cytotoxicity compared to their unsubstituted counterparts .
  • Synergistic Effects with Doxorubicin : Research has shown that certain pyrazole compounds can enhance the efficacy of doxorubicin in treating resistant breast cancer subtypes by inducing apoptosis more effectively than doxorubicin alone .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

The pyrazolo[3,4-d]pyridazine core is versatile, with substituent variations significantly altering physical, chemical, and biological properties. Below is a comparative analysis with structurally related compounds.

Compound A : 2-(7-Methyl-2-(4-nitrophenyl)-2H-pyrazolo[3,4-d]pyridazin-4-yl)-3H-benzo[f]chromen-3-one ()
  • Substituents : Methyl at position 7, 4-nitrophenyl at position 2, fused with a benzocoumarin system.
  • Key Data : Synthesized in 85% yield under solvent-free conditions, with a melting point of 255–257°C.
  • The fused benzocoumarin system expands conjugation, which may improve photophysical properties .
Compound B : 3,4,7-Trimethyl-2-(4-methylphenyl)-2H-pyrazolo[3,4-d]pyridazin-5-ium Thiocyanate ()
  • Substituents : Trimethyl groups at positions 3, 4, and 7; 4-methylphenyl at position 2.
  • Key Data : Crystal structure reveals near-planar fused rings (r.m.s. deviation = 0.020 Å) and a 48.2° dihedral angle between the aromatic substituent and core. Protonation at N5 facilitates hydrogen bonding with thiocyanate.
  • Comparison : Methyl groups increase hydrophobicity, while the 4-methylphenyl substituent (para-substituted) reduces steric hindrance compared to the ortho-tolyl group in the target compound. Planarity may enhance crystallinity, relevant for solid-state applications .
Compound C : 2-(4-Methoxyphenyl)-7-phenyl-2H-pyrazolo[3,4-d]pyridazine ()
  • Substituents : 4-methoxyphenyl (electron-donating) at position 2, phenyl at position 5.
  • The absence of a chlorine atom reduces electrophilicity, which may limit reactivity in cross-coupling reactions compared to the target compound .

Structural and Electronic Properties

Property Target Compound Compound A Compound B Compound C
Core Structure Pyrazolo[3,4-d]pyridazine Pyrazolo[3,4-d]pyridazine Pyrazolo[3,4-d]pyridazinium Pyrazolo[3,4-d]pyridazine
Position 2 Substituent Ortho-tolyl (steric hindrance) 4-Nitrophenyl (electron-poor) 4-Methylphenyl (electron-rich) 4-Methoxyphenyl (electron-rich)
Position 7 Substituent Chlorine (electron-withdrawing) Methyl (electron-donating) Trimethyl (hydrophobic) Phenyl (π-conjugation)
Key Application Undisclosed (potential pharma) Cytotoxic agents Crystal engineering Materials science

Research Findings and Implications

  • Steric Effects : The ortho-tolyl group in the target compound likely reduces reactivity at position 2 compared to para-substituted analogs (e.g., Compound B), impacting coupling reactions or target binding in drug design.
  • Electronic Tuning : Chlorine at position 7 enhances electrophilicity, making the compound a candidate for nucleophilic substitution, contrasting with Compound C’s phenyl group, which prioritizes π-stacking.
  • Biological Relevance : Compound A’s nitro group and fused benzocoumarin system suggest cytotoxic applications, whereas the target compound’s chloro substituent may favor kinase inhibition or antimicrobial activity .

Q & A

Basic: What synthetic routes are recommended for 7-Chloro-2-(O-tolyl)-2H-pyrazolo[3,4-D]pyridazine, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves cyclocondensation of substituted hydrazines with chlorinated pyridazine precursors. Key steps include:

  • Precursor Selection : Use 3,6-dichloropyridazine derivatives as starting materials, leveraging their reactivity for functionalization at position 7 .
  • Solvent and Catalyst Optimization : Methanol or ethanol under reflux (60–80°C) with catalytic acid (e.g., HCl) improves yield. Microwave-assisted synthesis reduces reaction time and enhances regioselectivity .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product. Recrystallization from ethanol or DCM/hexane mixtures enhances purity .
  • Yield Improvement : Substituent steric effects (e.g., O-tolyl groups) may require extended reaction times (12–24 hours) or elevated temperatures (80–100°C) .

Basic: How can researchers characterize the purity and structural identity of this compound using spectroscopic methods?

Methodological Answer:
A multi-technique approach is essential:

  • 1H/13C NMR : Confirm substitution patterns. For example, the O-tolyl group shows aromatic protons as a multiplet (δ 7.2–7.5 ppm) and a methyl singlet (δ 2.3–2.5 ppm). Pyridazine ring protons appear as deshielded singlets (δ 8.0–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS should match the molecular ion [M+H]+ at m/z 285.06 (calculated for C₁₂H₁₀ClN₄). Fragmentation patterns (e.g., loss of Cl or O-tolyl groups) validate the structure .
  • IR Spectroscopy : Key stretches include C-Cl (~720 cm⁻¹), aromatic C=C (~1610 cm⁻¹), and pyridazine ring vibrations (~1500–1550 cm⁻¹) .

Advanced: What strategies are effective for functionalizing the pyridazine ring to enhance biological activity?

Methodological Answer:

  • Electrophilic Substitution : Introduce electron-withdrawing groups (e.g., nitro, cyano) at position 3 or 6 via Ullmann coupling or palladium-catalyzed cross-coupling. This modulates π-stacking interactions in target binding .
  • Nucleophilic Aromatic Substitution : Replace the chlorine atom at position 7 with amines or thiols under microwave conditions (50–70°C, DMF solvent) to improve solubility and pharmacokinetics .
  • Heterocycle Fusion : Attach triazole or thiadiazine rings via click chemistry to explore synergistic effects on kinase inhibition .

Advanced: How can computational chemistry predict reactivity and electronic properties of this compound?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA software to model HOMO/LUMO energies. The electron-deficient pyridazine ring (LUMO ≈ -1.5 eV) predicts nucleophilic attack at position 7 .
  • Molecular Docking : AutoDock Vina simulates binding to target proteins (e.g., kinases). The O-tolyl group’s hydrophobic surface area (≈80 Ų) may enhance affinity for hydrophobic pockets .
  • MD Simulations : GROMACS assesses stability in aqueous solutions. LogP calculations (≈2.8) guide solubility optimization via PEGylation or prodrug design .

Basic: What are the recommended safety protocols for handling and storing this compound?

Methodological Answer:

  • Handling : Use PPE (gloves, goggles, lab coat) in a fume hood. Avoid inhalation of dust; electrostatic discharge precautions are critical due to aromatic heterocycles .
  • Storage : Keep in airtight containers under nitrogen at 2–8°C. Incompatible with strong oxidizers (e.g., peroxides); segregate waste for halogenated organic disposal .
  • Spill Management : Absorb with vermiculite, neutralize with 10% sodium bicarbonate, and dispose via certified hazardous waste contractors .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Dose-Response Curves : Re-evaluate IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HeLa) to account for cell-specific uptake differences .
  • Metabolite Interference : Use LC-MS/MS to identify degradation products (e.g., dechlorinated derivatives) that may skew activity readings .
  • Structural Analog Comparison : Benchmark against 7-fluoro or 7-bromo analogs to isolate electronic vs. steric effects on target binding .

Basic: What solvent systems are optimal for solubility and reaction compatibility?

Methodological Answer:

  • Polar aprotic solvents (DMF, DMSO) dissolve the compound at 10–20 mg/mL for biological assays.
  • Reaction Solvents : Use DCM or THF for SNAr reactions; ethanol/water mixtures (70:30) improve microwave-assisted synthesis yields .

Advanced: What role do substituent electronic effects play in the compound’s stability under acidic/basic conditions?

Methodological Answer:

  • Acidic Conditions : The O-tolyl group’s electron-donating methoxy substituent stabilizes the protonated pyridazine ring, reducing hydrolysis rates (t₁/₂ > 24 hours at pH 3) .
  • Basic Conditions : Chlorine at position 7 undergoes hydroxide displacement (pH > 10) to form 7-hydroxy derivatives. Kinetic studies (UV-Vis at 270 nm) monitor degradation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.